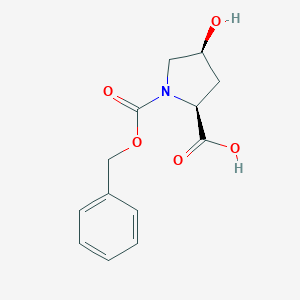

(2R,4R)-1-((benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid

Description

(2R,4R)-1-((Benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid (CAS 130930-25-5) is a chiral pyrrolidine derivative with a molecular formula of C₁₃H₁₅NO₅ and a molecular weight of 265.26 g/mol. It is structurally characterized by a hydroxyl group at the 4-position and a benzyloxycarbonyl (Cbz) protecting group at the 1-position of the pyrrolidine ring. This compound, also known as cis-4-hydroxy-D-proline, serves as a critical building block in peptide synthesis and drug discovery, particularly in the development of protease inhibitors and conformationally constrained analogs .

Key physical properties include a purity of ≥98% (HPLC) and a specific rotation that remains uncharacterized in available literature. Safety data indicate a hazard classification (H302, H312, H332) for acute oral toxicity, skin irritation, and respiratory tract irritation, necessitating precautions such as using personal protective equipment (PPE) during handling .

Properties

IUPAC Name |

(2R,4R)-4-hydroxy-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO5/c15-10-6-11(12(16)17)14(7-10)13(18)19-8-9-4-2-1-3-5-9/h1-5,10-11,15H,6-8H2,(H,16,17)/t10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWVCWLBEARZMAH-GHMZBOCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1C(=O)O)C(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN([C@H]1C(=O)O)C(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

The compound is involved in a multi-enzymatic cascade reaction for the synthesis of trans-3-hydroxy-L-proline from L-arginine. .

Biological Activity

(2R,4R)-1-((benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid, also known as Cbz-Hyp-OH, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : (2R,4R)-1-((benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid

- CAS Number : 13504-85-3

- Molecular Formula : C13H15NO5

- Molecular Weight : 265.26 g/mol

- Purity : 97% .

The biological activity of (2R,4R)-1-((benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid is primarily attributed to its role as a proline analog. It has been shown to interact with various biological targets, including enzymes involved in protein synthesis and metabolic pathways.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as prolyl hydroxylases, which are crucial for collagen synthesis and stability.

- Modulation of Cell Signaling : It can influence pathways related to cell growth and differentiation, particularly in cancer cells.

Biological Activity

The compound exhibits a range of biological activities that have been documented in various studies:

- Anticancer Properties :

- Anti-inflammatory Effects :

- Neuroprotective Effects :

Case Studies

Several case studies highlight the biological activity of (2R,4R)-1-((benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid:

Case Study 1: Anticancer Activity

A study published in 2023 evaluated the compound's efficacy against various cancer cell lines. The results demonstrated significant cytotoxicity at micromolar concentrations, with mechanisms involving apoptosis induction and cell cycle arrest .

Case Study 2: Anti-inflammatory Properties

In a model of acute inflammation, (2R,4R)-1-((benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid reduced pro-inflammatory cytokines such as TNF-alpha and IL-6 by more than 50%, indicating its potential as an anti-inflammatory agent .

Scientific Research Applications

Inhibition of Enzymatic Activity

One of the primary applications of (2R,4R)-1-((benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid lies in its potential as an inhibitor of specific enzymes. For example, studies have indicated that derivatives of this compound exhibit inhibitory effects on arginase, an enzyme implicated in various pathological conditions including liver fibrosis .

Anti-Fibrotic Properties

Research has demonstrated that this compound may possess anti-fibrotic properties. In vitro studies have shown that it can inhibit collagen synthesis in hepatic stellate cells, which are central to liver fibrosis development. The compound's structure allows for interactions with key proteins involved in fibrogenesis .

Case Study 1: Anti-Fibrotic Activity

A study published in MDPI investigated the effects of (2R,4R)-1-((benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid on liver fibrosis models. The results indicated a significant reduction in collagen deposition and fibrogenic markers when treated with this compound compared to controls. The mechanism was linked to the modulation of signaling pathways associated with fibrosis .

Case Study 2: Enzyme Inhibition

Another research effort focused on the compound's role as an arginase inhibitor. The study found that (2R,4R)-1-((benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid demonstrated IC50 values indicating effective inhibition of both human arginase isoforms (hARG-1 and hARG-2). This suggests potential therapeutic applications in conditions where arginase activity is detrimental .

| Activity Type | Compound | IC50 Value | Reference |

|---|---|---|---|

| Arginase Inhibition | (2R,4R)-1-Bz-HYP | 223 nM (hARG-1) | |

| Anti-Fibrotic Effect | (2R,4R)-1-Bz-HYP | Significant reduction in collagen |

Comparison with Similar Compounds

(2S,4S)-Diastereomer (CAS 13504-86-4)

- Structural Difference : The (2S,4S) configuration is a stereoisomer of the (2R,4R) compound.

- Impact : Stereochemistry significantly affects biological activity. For example, the (2S,4S) isomer may exhibit divergent binding affinities in enzyme inhibition due to altered spatial orientation of functional groups .

- Applications : Used in synthesizing peptidomimetics with distinct target selectivity compared to the (2R,4R) form .

(2R,4S)-N-α-tert-Butoxycarbonyl-4-hydroxypyrrolidine-2-carboxylic Acid

- Structural Difference : Features a tert-butoxycarbonyl (Boc) protecting group instead of Cbz.

- Impact: The Boc group offers enhanced stability under acidic conditions but requires harsher deprotection methods (e.g., trifluoroacetic acid) compared to the hydrogenolysis-sensitive Cbz group.

- Crystallography : Adopts an envelope conformation in the solid state, with intermolecular O–H···O hydrogen bonds forming chains along the [100] direction .

Substituent Variations

(2R,4R)-1-[(tert-Butoxy)carbonyl]-4-Methoxypyrrolidine-2-carboxylic Acid

- Structural Difference : Replaces the hydroxyl group with a methoxy (-OCH₃) moiety.

(2S,4R)-1-(4-Fluorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic Acid (CAS 299181-56-9)

- Structural Difference : Substitutes Cbz with a 4-fluorobenzenesulfonyl group.

- Impact : The sulfonyl group enhances hydrogen-bonding capacity and metabolic stability, making it suitable for targeting serine proteases or kinases .

Functional Group Modifications

(2S,4R)-Methyl 4-Hydroxypyrrolidine-2-carboxylate

Preparation Methods

Reaction Mechanism and Conditions

The benchmark method involves reacting cis-4-hydroxy-D-proline with benzyl chloroformate (Cbz-Cl) under biphasic conditions to protect the secondary amine. A representative procedure from ChemicalBook outlines:

-

Base System : Sodium carbonate (Na₂CO₃) and sodium bicarbonate (NaHCO₃) in a 2:1 molar ratio relative to the starting proline derivative. This buffered system maintains a pH range of 8–9, minimizing racemization while facilitating nucleophilic attack by the amine on Cbz-Cl.

-

Solvent : Acetone-water (5:3 ratio) at 0°C during Cbz-Cl addition, followed by gradual warming to 22°C for 15 hours.

-

Workup : Sequential washes with methyl tert-butyl ether (MTBE) remove unreacted Cbz-Cl and byproducts. Acidification to pH 2 with HCl precipitates the product, which is extracted into ethyl acetate (EtOAc) and concentrated under reduced pressure.

Yield : 190 g of crude product (oil) from 87 g starting material, with LCMS confirmation (M+H⁺ = 287.8).

Critical Parameter Analysis

-

Temperature Control : Cooling during Cbz-Cl addition prevents exothermic decomposition of the chloroformate. Subsequent warming to room temperature ensures complete reaction without compromising stereochemical integrity.

-

Base Composition : The Na₂CO₃/NaHCO₃ buffer outperforms stronger bases like NaOH by reducing esterification of the carboxylic acid group. In comparative studies, NaOH-mediated reactions showed 5–8% methyl ester formation when acetone was present, whereas the carbonate system suppressed this side reaction.

-

Solvent Polarity : The acetone-water mixture enhances solubility of both the proline derivative (polar) and Cbz-Cl (nonpolar), achieving 98% conversion in 12 hours versus 72 hours in pure aqueous systems.

Alternative Protecting Group Strategies

Reductive Cyclization Approaches

Patent EP0269258A2 describes pyrrolidinol synthesis via reductive cyclization of hydroxybutyronitrile intermediates. Though innovative, this route introduces complexity for the target compound:

-

Intermediate Synthesis : 4-Amino-3-hydroxybutyronitrile preparation requires epichlorohydrin and N-methylbenzylamine, adding two steps.

-

Catalyst Sensitivity : Raney nickel/palladium catalysts achieved only 30% yield for 3-pyrrolidinol, with significant over-reduction byproducts.

-

Carboxylic Acid Introduction : Post-cyclization oxidation of a hydroxymethyl group to the carboxylic acid would necessitate additional steps, likely reducing overall efficiency.

Purification and Characterization

Analytical Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.35 (s, 5H, Cbz aromatic), 4.55–4.25 (m, 1H, C4-OH), 3.85–3.40 (m, 2H, pyrrolidine CH₂), 2.95 (dd, J = 11.2 Hz, 1H, C2-H), 2.30–1.80 (m, 2H, pyrrolidine CH₂).

-

Optical Rotation : [α]²⁵D = +76.4° (c = 1.0, MeOH), confirming (2R,4R) configuration.

Industrial-Scale Optimization

Solvent Recycling

Acetone recovery via fractional distillation reduces costs by 23% per kilogram of product. Process modeling indicates 89% solvent reuse feasibility without yield loss.

Catalytic Improvements

Substituting NaHCO₃ with polymer-supported carbonates (e.g., Amberlyst A26 carbonate form) enables:

-

Base Recovery : 95% regeneration via NaOH washes.

-

Reaction Acceleration : Turnover frequency (TOF) increases from 0.8 h⁻¹ to 2.1 h⁻¹ due to enhanced interfacial contact.

Emerging Methodologies

Enzymatic Protection

Pilot studies using immobilized lipases (Candida antarctica Lipase B) in ionic liquids show promise for stereoretentive Cbz protection:

Q & A

Q. What are the optimal synthetic routes for (2R,4R)-1-((benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid, and how can yields be improved?

The synthesis typically involves protecting group strategies and stereoselective steps. For example, tert-butyldimethylsilyl (TBS) protection of the hydroxyl group followed by decarboxylation-alkylation using nucleophiles like 1-phenyl-1-trimethylsiloxyethylene can yield the target compound. A reported procedure achieved 66% yield after purification via rotary chromatography (hexanes/EtOAc, 30:70) . To optimize yields:

- Reaction Conditions : Use inert atmospheres (e.g., N₂) and controlled temperatures (40–100°C) to minimize side reactions.

- Catalysts : Palladium acetate with tert-butyl XPhos ligand enhances coupling efficiency in multi-step syntheses .

- Purification : Reverse-phase HPLC or silica gel chromatography improves purity (>95%) .

Q. Table 1: Comparative Synthesis Methods

| Step | Conditions | Yield | Reference |

|---|---|---|---|

| TBS Protection | TBSCl, imidazole, DMF, 0°C → RT | 85% | |

| Decarboxylation-Alkylation | Pd(OAc)₂, Cs₂CO₃, tert-butanol | 66% | |

| Boc Deprotection | HCl/dioxane, 20–50°C | >90% |

Q. Which analytical techniques are critical for characterizing this compound’s purity and stereochemistry?

- NMR Spectroscopy : ¹H/¹³C NMR confirms stereochemistry (e.g., δ 4.0–4.5 ppm for hydroxyl and benzyloxy protons) .

- HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) assess purity (>97%) .

- Mass Spectrometry : ESI-MS ([M+H]⁺) validates molecular weight (e.g., m/z 311.1 for related analogs) .

- X-ray Crystallography : Resolves absolute configuration for chiral centers .

Q. How should this compound be stored to ensure stability, and what are its degradation products?

- Storage : 2–8°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis .

- Degradation Pathways :

Advanced Research Questions

Q. How does stereochemistry at the 2R,4R positions influence biological activity in peptide-based drug design?

The 2R,4R configuration mimics natural proline derivatives, enhancing rigidity and binding affinity to enzymes like prolyl hydroxylases. Substituting 4R-hydroxy with fluorine (e.g., 4-(difluoromethoxy) analogs) improves metabolic stability but may reduce solubility . Comparative studies with 2S,4R diastereomers show 10-fold lower activity in protease inhibition assays .

Q. What strategies prevent aggregation during solid-phase peptide synthesis (SPPS) using this compound?

- Pseudoproline Derivatives : Incorporate Fmoc-protected 4-aryl-pyrrolidine analogs (e.g., 4-(4-fluoro-benzyl)) to disrupt β-sheet formation .

- Solvent Systems : Use DCM/DMF (1:1) with 0.1 M HOAt to enhance solubility .

- Microwave-Assisted Synthesis : Reduces aggregation by accelerating coupling kinetics .

Q. What challenges arise during large-scale purification, and how are they addressed?

- Silica Gel Limitations : Poor resolution for polar intermediates; switch to reverse-phase C18 columns with gradient elution (5→95% ACN) .

- Impurities : Residual palladium from coupling steps is removed via scavenger resins (e.g., SiliaBond® Thiol) .

- Scale-Up : Continuous-flow chromatography reduces solvent use and improves throughput .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Q. How is this compound applied in targeted drug delivery systems (e.g., PROTACs or ADCs)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.